5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the tetrazolo[1,5-a]pyrimidine family, a bicyclic heterocyclic scaffold featuring a fused tetrazole and pyrimidine ring system. Its structure includes:
- N-Phenyl carboxamide: Provides a hydrophobic aromatic moiety, influencing solubility and intermolecular interactions.
- 7-(Pyridin-3-yl) substituent: Introduces a nitrogen-rich heteroaromatic ring, which may enhance binding affinity in biological systems (e.g., enzyme inhibition) .
Synthetic routes for this class often employ multi-component reactions (MCRs) using 5-aminotetrazole, aldehydes, and active methylene compounds. Notably, magnetic nanoparticle catalysts (e.g., Fe₃O₄@SiO₂-functionalized alkyl ammonium hydrogen sulfate) have enabled efficient synthesis under mild conditions . Structural validation is achieved via NMR, elemental analysis, and X-ray crystallography (e.g., analogs like ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate) .
Properties
IUPAC Name |
5-methyl-N-phenyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O/c1-11-14(16(25)20-13-7-3-2-4-8-13)15(12-6-5-9-18-10-12)24-17(19-11)21-22-23-24/h2-10,15H,1H3,(H,20,25)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLKZNHHYLGSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a member of the tetrazolo-pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity based on recent research findings, including its potential as an anticancer agent and its antibacterial properties.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 285.33 g/mol
This structure contributes to its interaction with various biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of tetrazolo-pyrimidines exhibit significant anticancer properties. For instance, in vitro assays have shown that certain analogs can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer).
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| 5-Methyl-N-phenyl... | MCF-7 | 21.5 | |
| 5-Methyl-N-phenyl... | PC3 | 18.3 | |
| Doxorubicin | MCF-7 | 0.5 |
These results indicate that while the compound exhibits promising activity, it is less potent compared to established chemotherapeutics like doxorubicin.
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis, inhibition of cell migration, and disruption of cell cycle progression. Molecular docking studies suggest that it interacts with key proteins involved in these processes, although specific target proteins remain to be fully elucidated.
Antibacterial Activity
In addition to its anticancer potential, preliminary studies have indicated that compounds within the same class may possess antibacterial properties. For example, derivatives have shown activity against strains such as Pseudomonas aeruginosa and Escherichia coli.
Table 2: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| 5-Methyl-N-phenyl... | Pseudomonas aeruginosa | 0.21 | |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.05 |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents.
Case Studies
- Case Study on Anticancer Activity : A study evaluated the efficacy of various tetrazolo-pyrimidine derivatives against MCF-7 cells using the MTT assay. The study found that compounds similar to 5-methyl-N-phenyl... led to significant reductions in cell viability, highlighting their potential for further development in cancer therapy.
- Case Study on Antibacterial Efficacy : Another investigation focused on the antibacterial effects of related compounds against E. coli. The results indicated a notable decrease in bacterial growth at concentrations as low as 0.21 µM, suggesting a strong potential for therapeutic applications in infectious diseases.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide exhibit significant anticancer properties. For instance, derivatives of pyrimidine and tetrazole have been shown to inhibit tumor growth in various cancer models. A study demonstrated that modifications in the tetrazole ring could enhance cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The compound's structural motifs suggest potential antimicrobial activity. Similar derivatives have been evaluated for their effectiveness against a range of bacterial and fungal pathogens. For example, compounds containing pyridine and tetrazole rings have shown promising results in inhibiting the growth of resistant strains of bacteria .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of tetrazole-containing compounds. These compounds may modulate neurotransmitter systems and exhibit anti-inflammatory properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis of Novel Compounds
The synthesis of this compound can be achieved through various synthetic routes involving multi-component reactions. These methods allow for the efficient construction of complex heterocycles that can be further modified to enhance biological activity .
Catalytic Applications
This compound has also been studied for its role as a catalyst or additive in organic reactions. Its unique structure may facilitate reactions such as cross-coupling or cycloaddition, providing a pathway for synthesizing other valuable chemical entities .
Development of Functional Materials
The unique properties of compounds like this compound make them suitable for developing functional materials such as sensors or electronic devices. Research into their electronic properties has indicated potential applications in organic semiconductors .
Polymer Chemistry
Incorporating this compound into polymer matrices could lead to materials with enhanced mechanical and thermal properties. The interaction between the compound's functional groups and polymer chains can be exploited to create composites with tailored characteristics for specific applications .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Tetrazolo[1,5-a]Pyrimidine Derivatives
Key structural analogs differ in substituents at positions 5, 6, and 7:
Key Observations :
Key Observations :
- Catalyst Efficiency : Fe₃O₄@SiO₂ systems achieve high yields (80–90%) and recyclability, making them industrially viable .
- Sustainability : Solvent-free methods (e.g., sulfamic acid) align with green chemistry principles .
Spectral and Crystallographic Data
- ¹H NMR Shifts :
- X-ray Crystallography: Ethyl 5-methyl-7-(4-morpholinophenyl) analog crystallizes in a monoclinic system (space group P2₁/c), confirming planar tetrazolo-pyrimidine core .
Q & A
Q. What are the optimal synthetic routes for preparing 5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide?
The synthesis typically involves cyclocondensation of precursors like methyl 5-amino-1H-pyrazole-4-carboxylate with β-keto esters, followed by hydrolysis and amidation. For example, cyclocondensation of methyl 5-amino-1H-pyrazole-4-carboxylate with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate in acetic acid at 80°C yields a pyrazolo[1,5-a]pyrimidine intermediate. Hydrolysis with LiOH in methanol and subsequent BPC-mediated amidation with amines (e.g., butylamine or benzylamine) produces carboxamide derivatives in yields of 55–87% .
Q. Key considerations :
Q. How is structural characterization performed for this compound and its derivatives?
Characterization relies on spectroscopic methods:
- 1H/13C NMR : Assignments for pyrimidine protons (e.g., δ 5.41 ppm for 6-H) and carboxamide NH signals (e.g., δ 8.50 ppm).
- HRMS/IR : Confirmation of molecular ions (e.g., m/z 468 [MH+] for 5a) and functional groups (e.g., carbonyl stretches at ~1684 cm⁻¹) .
- X-ray crystallography (if applicable): Resolves substituent orientation in the tetrazolo-pyrimidine core .
Data interpretation : Cross-validate spectral data with analogous compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives) to confirm regiochemistry .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data (e.g., varying IC50 values)?
Discrepancies in enzyme inhibition (e.g., cathepsin K vs. B) may arise from:
- Substituent effects : N-butylcarboxamide (5a) shows higher cathepsin K inhibition (IC50 ~25 µM) due to hydrophobic interactions, while N-(2-picolyl)carboxamide (5c) favors cathepsin B (IC50 ~45 µM) via π-π stacking .
- Assay conditions : Buffer pH, substrate concentration, and enzyme purity must be standardized. For example, cathepsin K assays require pH 5.5 for optimal activity .
Q. Methodological solutions :
Q. How can computational models guide the design of derivatives with improved activity?
- QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with IC50 values. For instance, bulky substituents at the carboxamide position enhance cathepsin K inhibition .
- DFT calculations : Predict reaction pathways for regioselective cyclocondensation (e.g., favoring 5-methyl over 7-methyl isomers) .
- MD simulations : Analyze protein-ligand stability over time to refine binding hypotheses .
Case study : Integration of DFT and docking revealed that trifluoromethyl groups enhance binding affinity by 30% in pyrazolo[1,5-a]pyrimidine derivatives .
Q. What methodologies address challenges in regioselective functionalization of the tetrazolo-pyrimidine core?
- Protecting group strategies : Boc protection of amines prevents side reactions during cyclocondensation .
- Solvent effects : Polar aprotic solvents (e.g., MeCN) favor carboxamide formation over esterification .
- Catalytic additives : TMDP (tetramethylenediamine piperidine) in ethanol/water improves yield in triazolo-pyrimidine syntheses but requires careful handling due to toxicity .
Q. How can reaction scalability be optimized while maintaining yield and purity?
- Process intensification : Use flow chemistry for cyclocondensation to reduce reaction time (from 24 h to 6 h) .
- Workflow automation : Robotic liquid handlers for amidation steps reduce human error in amine addition .
- Green chemistry : Replace LiOH with enzymatic hydrolysis (e.g., lipases) for ester-to-acid conversion, improving sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
